Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Catalog No.
S678746
CAS No.
3554-96-9
M.F
C21H31NO11
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyran...

CAS Number

3554-96-9

Product Name

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C21H31NO11

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1

InChI Key

MYDRTQFLXCNCAG-YOADDMFFSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

Phenylmethyl 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside;Gal1-β-3GalNAc-α-O-Bn

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

HIV Research

    Scientific Field: Immunology, specifically HIV and AIDS research.

    Summary of the Application: BAGN has been used in research to study its effects on the replication of the Human Immunodeficiency Virus (HIV).

    Methods of Application or Experimental Procedures: In the study, PHA-blast target cells were pretreated and cultured with BAGN.

    Results or Outcomes: BAGN treatment increased the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the number of viral particles in culture supernatants compared to cultures without BAGN. BAGN treatment also improved viral outgrowth kinetics in two-thirds of the HIV-infected individuals tested.

O-Glycosylation in Ischemic Diseases

    Scientific Field: Pharmacology, specifically research on ischemic diseases.

Structural Studies on the Lewis Lec Antigen

    Scientific Field: Biochemistry, specifically structural studies on antigens.

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a complex glycoside characterized by its unique structural components. The compound consists of a benzyl group attached to a disaccharide formed from two sugar units: beta-D-galactopyranosyl and alpha-D-galactopyranoside. The presence of the acetamido and deoxy groups enhances its biological properties, making it a subject of interest in various biochemical studies.

  • Glycosylation: This reaction forms the glycosidic bond between the sugar units, typically utilizing activated sugar donors.
  • Deacetylation: Removal of acetyl groups to expose hydroxyl functionalities, which can enhance reactivity and solubility.
  • Benzylation: Introduction of the benzyl group to increase lipophilicity and improve stability against hydrolysis .

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that this compound may have inhibitory effects on certain bacterial strains, potentially due to its glycosidic structure.
  • Immunomodulatory Effects: It may influence immune responses, possibly acting as an immunomodulator by interacting with specific receptors on immune cells .
  • Cell Adhesion: Its structural components may play a role in cell adhesion processes, which are critical in various physiological and pathological conditions.

The synthesis of this compound can be approached through multiple methods:

  • Condensation Reactions: Utilizing specific sugar derivatives, condensation reactions can yield the desired glycosidic linkages.
  • Protective Group Strategies: Employing protective groups during synthesis allows for selective modifications at different stages, facilitating complex synthesis pathways.
  • Catalytic Methods: Catalysts may be used to enhance reaction rates and selectivity during the formation of glycosidic bonds .

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside has several applications in:

  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activities.
  • Biochemical Studies: Used as a model compound in studies related to carbohydrate chemistry and glycobiology.
  • Food Industry: Potential applications in food preservation or enhancement due to its antimicrobial properties.

Interaction studies involving Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside focus on:

  • Protein Binding: Analyzing how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Interactions: Investigating binding affinities with specific receptors may elucidate its role in immunomodulation and other biological processes .

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranosideContains fucose instead of galactoseMay exhibit different biological activities due to fucose presence
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosideDifferent protective group strategyAltered reactivity in synthetic pathways
Benzyl 2-acetamido-2-deoxy-3-O-beta-D-glucopyranosyl-alpha-D-glucopyranosideGlucose instead of galactosePotentially different binding profiles in biological systems

These compounds highlight the uniqueness of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside through variations in sugar composition and protective strategies, which can significantly influence their biological properties and applications.

XLogP3

-2.3

Wikipedia

Beta-D-Gal-(1->3)-alpha-D-GalNAc-OBn

Dates

Modify: 2023-08-15

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